N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative featuring a benzylsulfonyl group and a pyridin-3-ylmethyl substituent.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-benzylsulfonyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c26-21(16-30(27,28)15-17-7-2-1-3-8-17)25(14-18-9-6-12-23-13-18)22-24-19-10-4-5-11-20(19)29-22/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHADEQMPLHKTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is to react 2-aminobenzothiazole with benzyl chloride in the presence of a strong base to form the benzothiazole derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Introduction of different functional groups at the benzothiazole or pyridine rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition and Selectivity
- COX-2 Inhibition : Piperazine-containing analogues () show anti-inflammatory activity with reduced gastrointestinal toxicity. The target’s benzylsulfonyl group may mimic sulfonamide COX-2 inhibitors (e.g., Celecoxib) .
- MAO-B/BChE Inhibition: Isoquinoline derivatives () exhibit nanomolar MAO-B inhibition, suggesting the target’s pyridinylmethyl group could enhance selectivity for neurological targets .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O2S, with a molecular weight of 356.45 g/mol. The compound features a benzothiazole ring, a sulfonamide group, and a pyridine moiety, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the benzothiazole moiety allows for hydrogen bonding and π-π interactions with enzymes or receptors involved in critical biological pathways.
- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
- Anti-inflammatory Effects : The sulfonamide group is known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.
- Anticancer Potential : Research suggests that similar benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of Benzothiazole Core : Starting from 2-aminobenzothiazole, it is reacted with appropriate acylating agents to form the benzothiazole derivative.
- Introduction of Sulfonamide Group : The benzylsulfonyl moiety is introduced through sulfonation reactions.
- Amidation : Finally, the pyridin-3-ylmethyl group is attached via amidation reactions with acetic acid derivatives.
Biological Activity Data
The following table summarizes the biological activities reported for similar benzothiazole derivatives:
Case Studies
- Antimicrobial Testing : In vitro studies have shown that related benzothiazole compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . These findings suggest that this compound may possess similar efficacy.
- Anti-inflammatory Studies : A study evaluating the anti-inflammatory properties of related compounds demonstrated significant inhibition of COX enzymes, indicating potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Research : In preclinical trials, certain benzothiazole derivatives showed promising results in inducing apoptosis in cancer cell lines, suggesting that this compound could be explored further for anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
